8-氯-6-羟基辛酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Chloro-6-hydroxyoctanoic acid ethyl ester is a high-quality chemical used in life science research . It is an enantioselective biocatalyst that has been isolated from a lipase . This catalyst was found to be effective in the transacylation of vinyl acetate and octanoate, with an isolated yield of 68% .

Synthesis Analysis

The synthesis of 8-Chloro-6-hydroxyoctanoic acid ethyl ester involves the use of a lipase as a biocatalyst . The catalyst was found to be effective in the transacylation of vinyl acetate and octanoate . The isolated yield of the reaction was 68% .Molecular Structure Analysis

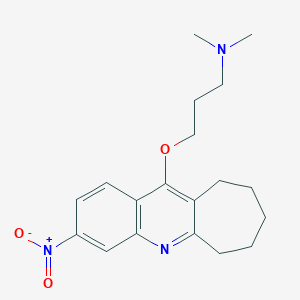

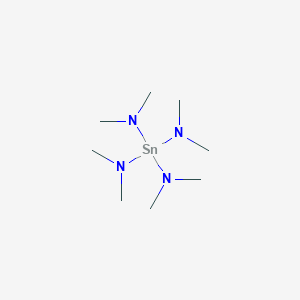

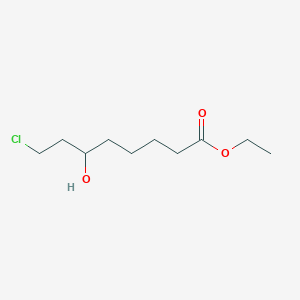

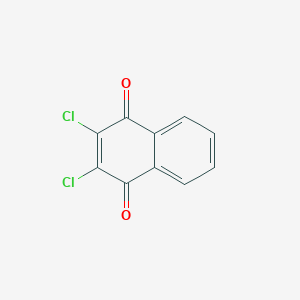

The molecular structure of 8-Chloro-6-hydroxyoctanoic acid ethyl ester contains a total of 32 bonds. These include 13 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 aliphatic ester, 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis

As an ester, 8-Chloro-6-hydroxyoctanoic acid ethyl ester can undergo hydrolysis to give a carboxylic acid and an alcohol . It can also participate in transacylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Chloro-6-hydroxyoctanoic acid ethyl ester are as follows: ACD/LogP: 1.86; ACD/LogD (pH 5.5): 1.86; ACD/LogD (pH 7.4): 1.86; ACD/BCF (pH 5.5): 15.35; ACD/BCF (pH 7.4): 15.35; ACD/KOC (pH 5.5): 245.79; ACD/KOC (pH 7.4): 245.79; #H bond acceptors: 3; #H bond donors: 1; #Freely Rotating Bonds: 10; Polar Surface Area: 35.53 Å 2; Index of Refraction: 1.459; Molar Refractivity: 56.49 cm 3; Molar Volume: 206.3 cm 3; Polarizability: 22.39×10 -24 cm 3; Surface Tension: 36.5 dyne/cm; Density: 1.079 g/cm 3; Flash Point: 142 °C; Enthalpy of Vaporization: 64.02 kJ/mol; Boiling Point: 311.2 °C at 760 mmHg; Vapour Pressure: 5.08E-05 mmHg at 25°C .科学研究应用

手性中间体的前体

8-氯-6-羟基辛酸乙酯是一种重要的手性前体,在合成其他手性药物中被广泛使用,尤其是在降胆固醇类药物中。这些他汀类药物作为3-羟基-3-甲基-戊二酰辅酶A还原酶抑制剂发挥作用。该物质参与了从相关酯的不对称还原中获益的生物合成过程,利用生物催化实现具有高产率和纯度的对映选择性生产。这个过程涉及多个步骤,包括微生物筛选、基因克隆、表达和酮基还原酶的特性化,辅酶再生辅酶的生成系统的开发,以及生物催化(Ye, Ouyang, & Ying, 2011)。

工业生产和酶特性

该化合物还在工业生产过程中有应用。从库里乳杆菌S1L19中鉴定出的一种新型酮基还原酶酶表现出高活性和对特定乙酯的对映选择性,展示了其对各种酮具有广泛底物特异性。这种酶在大肠杆菌中的表达及其在高效辅酶再生系统中的利用突显了其在大规模应用中的潜力,提供了一种即使没有外部辅酶添加也能生产这些化合物的方法。这展示了该化合物在制备制药中手性中间体的高效生产中的相关性(Zhang et al., 2016)。

手性前体的合成

在化学合成的背景下,8-氯-6-羟基辛酸乙酯作为(R)-α-硫辛酸的合成的关键中间体,在人体长链脂肪酸的线粒体代谢中发挥作用。该化合物的合成涉及相关酮酯的还原,展示了其在制备生物学和药理学重要化合物中的重要性。包括新鉴定的还原酶在内的合成过程的效率和产率突显了该化合物在这些重要手性前体的生产中的关键作用(Chen et al., 2014)。

在生物催化中的应用

此外,该化合物在生物催化过程中的参与也很显著,研究重点是优化反应参数以提高相关手性酯的生产率和光学纯度。对水/离子液体两相系统以及各种反应参数的影响的调查展示了该化合物在增强生物催化过程效率方面的重要性。能够在不需要昂贵的外部辅酶的情况下实现高产品浓度和转化率进一步突显了其在生物催化中的实用性(Zhang et al., 2008)。

属性

IUPAC Name |

ethyl 8-chloro-6-hydroxyoctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO3/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9,12H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFJHUHDLIFMPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

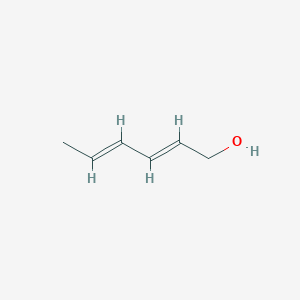

CCOC(=O)CCCCC(CCCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910210 |

Source

|

| Record name | Ethyl 8-chloro-6-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-6-hydroxyoctanoic acid ethyl ester | |

CAS RN |

1070-65-1 |

Source

|

| Record name | Octanoic acid, 8-chloro-6-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 8-chloro-6-hydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 8-chloro-6-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)